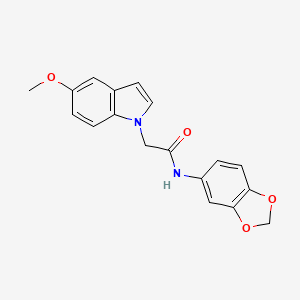
N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered interest in the scientific community due to its potential biological activities. This compound features a benzodioxole moiety and an indole structure, both of which are known for their diverse pharmacological properties.
Preparation Methods
The synthesis of N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves several steps:
Starting Materials: The synthesis begins with 5-bromo-benzo dioxole and 5-methoxy-1H-indole.
Coupling Reaction: A Pd-catalyzed C-N cross-coupling reaction is employed to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using alkylating agents.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:
Anticancer Research: This compound has been evaluated for its anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia.
Biological Studies: It is used in studies exploring the biological activities of indole derivatives, which are known for their antiviral, anti-inflammatory, and antimicrobial properties.
Pharmacological Research: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide involves the modulation of microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide can be compared with other similar compounds:
N-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-indole-2-carboxamide: This compound shares a similar structure but differs in the position of the acetamide group.
1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound has a benzodioxole moiety but lacks the indole structure.
2-Propenal, 3-(1,3-benzodioxol-5-yl)-: This compound contains a benzodioxole group but has a different functional group attached.
This compound stands out due to its unique combination of benzodioxole and indole moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N2O4 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16N2O4/c1-22-14-3-4-15-12(8-14)6-7-20(15)10-18(21)19-13-2-5-16-17(9-13)24-11-23-16/h2-9H,10-11H2,1H3,(H,19,21) |
InChI Key |
RQCDESWBRMDOMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate](/img/structure/B11138585.png)
![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11138593.png)
![(5Z)-5-(2,3-dimethoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11138598.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide](/img/structure/B11138601.png)
![3-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11138607.png)
![N-(propan-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11138620.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11138621.png)
![(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11138638.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11138646.png)
![(2Z)-6-[(3,4-dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11138654.png)
![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11138671.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11138679.png)
![Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]piperidine-1-carboxylate](/img/structure/B11138683.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11138686.png)
